molecular formula C17H14IN3O2S B2803228 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide CAS No. 864859-06-3

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide

Cat. No. B2803228
CAS RN: 864859-06-3
M. Wt: 451.28
InChI Key: WCJJHTUAENAPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide” is a chemical compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Synthesis Analysis

The synthesis of such compounds typically involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The most versatile and economical method involves stirring without solvent and/or heat .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The C-3-position of the 2-(3′,4′,5′-trimethoxyanilino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine nucleus plays an essential role in the antiproliferative activity of derivatives .


Chemical Reactions Analysis

This compound can undergo a variety of condensation and substitution reactions due to the active hydrogen on C-2 . It can also react with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Cyanoacetamide Derivatives in Heterocyclic Synthesis

Cyanoacetamide derivatives serve as privileged structures and play a crucial role in heterocyclic synthesis. These compounds are versatile reactants due to the strategic positioning of their carbonyl and cyano functional groups. Here’s how they contribute:

Antitubulin Agents and Microtubule Polymerization Inhibition

The compound’s unique structure, particularly the 2-[(pyridin-3′-yl)acrylamido]-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine skeleton, has led to investigations in antitubulin agents:

Oxime Preparation Using Active Methylene Reagents

The compound’s active methylene group on C-2 enables reactions with various nucleophiles. For instance:

Pyran and Pyrrolo Derivatives

The compound participates in the synthesis of interesting heterocycles:

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, similar compounds have been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Future Directions

The high binding energy for similar compounds suggests further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists, highlighting their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJJHTUAENAPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.